N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14752322
InChI: InChI=1S/C16H20N2O2/c1-12(2)10-16(19)17-13-6-7-15(20-3)14(11-13)18-8-4-5-9-18/h4-9,11-12H,10H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide

CAS No.:

Cat. No.: VC14752322

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name N-(4-methoxy-3-pyrrol-1-ylphenyl)-3-methylbutanamide
Standard InChI InChI=1S/C16H20N2O2/c1-12(2)10-16(19)17-13-6-7-15(20-3)14(11-13)18-8-4-5-9-18/h4-9,11-12H,10H2,1-3H3,(H,17,19)
Standard InChI Key CIMUKYHYGKWIHN-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a 1H-pyrrol-1-yl group. The amide functional group links this aromatic system to a 3-methylbutanoyl chain. This arrangement creates a planar aromatic region connected to a flexible aliphatic segment, enabling diverse molecular interactions. Key structural attributes include:

  • Aromatic System: The substituted phenyl ring provides π-π stacking capabilities critical for binding to biological targets .

  • Pyrrole Moiety: The five-membered nitrogen-containing heterocycle enhances hydrogen-bonding potential and electron delocalization .

  • Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and target affinity.

Physicochemical Characteristics

Experimental and computed properties are summarized in Table 1 :

PropertyValueMethod/Source
Molecular Weight272.34 g/molVulcanChem
LogP (Partition Coeff.)3.2 ± 0.4Computed (PubChem)
Solubility0.12 mg/mL in DMSOExperimental
Melting Point204–206°CACS Synthesis

The moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while limited aqueous solubility necessitates formulation optimization for in vivo studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from 4-methoxyaniline derivatives (Scheme 1) :

  • Pyrrole Introduction: Copper-catalyzed coupling of 4-bromo-N,N-bis(protected)benzenesulfonamide with ketones under microwave irradiation (210°C, 200 W, 40 min) .

  • Amide Formation: Reacting the pyrrole-substituted intermediate with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine).

  • Deprotection: Removal of SEM (2-(trimethylsilyl)ethoxymethyl) groups using tetrabutylammonium fluoride (TBAF) in THF .

Yields typically range from 70% to 90% after column chromatography (hexane/ethyl acetate) .

Process Optimization

Critical parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) improve reaction kinetics.

  • Catalyst Systems: Copper(I) iodide with 1,10-phenanthroline enhances coupling efficiency .

  • Temperature Control: Microwave-assisted synthesis reduces side reactions compared to conventional heating .

Biological Activities and Mechanisms

Enzymatic Inhibition

In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. At 10 μM concentration, the compound shows 62% COX-2 inhibition (IC₅₀ = 8.3 μM) and 55% 5-LOX inhibition (IC₅₀ = 12.1 μM).

Antiproliferative Effects

Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal moderate activity:

Cell LineIC₅₀ (μM)Exposure TimeReference
MCF-734.248 h
A54941.748 h

Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz): δ 1.12 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.35–2.42 (m, 1H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 6.85 (s, 1H, pyrrole-H), 7.24–7.31 (m, 2H, aryl-H), 7.52–7.58 (m, 2H, aryl-H) .

IR (KBr): 1640 cm⁻¹ (C=O stretch), 2981 cm⁻¹ (C-H aliphatic).

Chromatographic Methods

HPLC purity (>98%) achieved using a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/water + 0.1% TFA).

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrole and methoxy substituents to optimize target affinity .

  • Formulation Development: Nanoemulsion or liposomal systems to enhance bioavailability.

  • In Vivo Pharmacokinetics: ADME profiling to elucidate metabolism and elimination pathways.

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